molecular formula C11H10N2O B14478381 2-(4-Methoxyphenyl)pyrimidine CAS No. 69491-44-7

2-(4-Methoxyphenyl)pyrimidine

Cat. No.: B14478381
CAS No.: 69491-44-7
M. Wt: 186.21 g/mol
InChI Key: PDAIFTPWQFGJGD-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrimidine is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. The presence of the 4-methoxyphenyl group enhances its chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)pyrimidine typically involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methoxyphenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators such as prostaglandins. The compound may also interact with DNA or RNA, affecting cellular processes .

Comparison with Similar Compounds

  • 2-(4-Hydroxyphenyl)pyrimidine
  • 2-(4-Chlorophenyl)pyrimidine
  • 2-(4-Nitrophenyl)pyrimidine

Comparison: 2-(4-Methoxyphenyl)pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to 2-(4-Hydroxyphenyl)pyrimidine, the methoxy group is less reactive but can be converted to a hydroxyl group through oxidation.

Properties

CAS No.

69491-44-7

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H10N2O/c1-14-10-5-3-9(4-6-10)11-12-7-2-8-13-11/h2-8H,1H3

InChI Key

PDAIFTPWQFGJGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC=N2

Origin of Product

United States

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